6-(Azepan-1-yl)pyridin-3-amine

Lipophilicity Drug-likeness Physicochemical property

6‑(Azepan‑1‑yl)pyridin‑3‑amine is a 3‑aminopyridine derivative in which the pyridine 6‑position bears a fully saturated seven‑membered azepane (homopiperidine) ring. This substitution pattern creates a heterocyclic scaffold with a molecular formula of C₁₁H₁₇N₃ (MW 191.27), one hydrogen‑bond donor, three hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 42.15 Ų, and a computed logP of 2.69.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 850040-18-5
Cat. No. B1283890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Azepan-1-yl)pyridin-3-amine
CAS850040-18-5
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=NC=C(C=C2)N
InChIInChI=1S/C11H17N3/c12-10-5-6-11(13-9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,12H2
InChIKeyOZECTFWTIKJUJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Azepan-1-yl)pyridin-3-amine (CAS 850040‑18‑5) – Core Structural Identity and Procurement‑Relevant Profile


6‑(Azepan‑1‑yl)pyridin‑3‑amine is a 3‑aminopyridine derivative in which the pyridine 6‑position bears a fully saturated seven‑membered azepane (homopiperidine) ring. This substitution pattern creates a heterocyclic scaffold with a molecular formula of C₁₁H₁₇N₃ (MW 191.27), one hydrogen‑bond donor, three hydrogen‑bond acceptors, a topological polar surface area (TPSA) of 42.15 Ų, and a computed logP of 2.69 . The compound is offered commercially as a free base (CAS 850040‑18‑5) and as a hydrochloride salt (CAS 1197233‑74‑1) at purities of ≥95 % and ≥97 %, respectively . It serves as a versatile building block for parallel synthesis, fragment‑based screening, and medicinal‑chemistry derivatisation programmes that require a primary aromatic amine coupled with a conformationally flexible lipophilic cyclic amine .

Why 6‑(Azepan‑1‑yl)pyridin‑3‑amine Cannot Be Casually Replaced by Its Five‑ or Six‑Membered Ring Analogs


Superficially, 6‑(pyrrolidin‑1‑yl)pyridin‑3‑amine (C₉H₁₃N₃) and 6‑(piperidin‑1‑yl)pyridin‑3‑amine (C₁₀H₁₅N₃) appear to be conservative replacements for the azepane derivative; all three share the 3‑aminopyridine pharmacophore and differ only by one or two methylene units in the saturated N‑heterocycle . However, those methylene increments systematically raise calculated logP by ≈0.4–0.8 log units (pyrrolidine: 1.91 → piperidine: 2.30 → azepane: 2.69) , a shift that can translate into altered membrane permeability, plasma‑protein binding, and CYP‑mediated metabolism. Literature precedence demonstrates that expanding a piperidine ring to azepane can increase target affinity by up to three‑fold while simultaneously improving receptor‑subtype selectivity; for example, in a series of spirocyclic σ₁ receptor ligands, the azepane analogue exhibited a Ki of 0.42 nM versus 1.2 nM for the piperidine parent and increased σ₁/σ₂ selectivity from 45‑fold to 150‑fold [1]. Therefore, interchanging ring‑size analogs without experimental validation risks unpredictable changes in potency, selectivity, and pharmacokinetic behaviour, making compound‑specific procurement essential for reproducible research.

Quantitative Differentiation Evidence for 6‑(Azepan‑1‑yl)pyridin‑3‑amine Versus Closest Cyclic‑Amine Analogs


Lipophilicity (Computed logP) – Azepane Ring Confers Highest logP Among Six‑Membered‑Ring Comparator Series

Across the homologous series of 6‑(cycloalkylamino)pyridin‑3‑amines, the azepane derivative exhibits the highest computed partition coefficient. The calculated logP values are 1.91 for the pyrrolidine analog, 2.30 for the piperidine analog, and 2.69 for the azepane compound . The logP increase of +0.39 relative to piperidine and +0.78 relative to pyrrolidine indicates that the azepane compound is roughly 2.5‑fold more lipophilic than the piperidine congener and approximately 6‑fold more lipophilic than the pyrrolidine congener on a molar scale . This lipophilicity rank order aligns with the known Hansch π contribution of each methylene unit (≈+0.5 log units) .

Lipophilicity Drug-likeness Physicochemical property

Ring‑Size Expansion from Piperidine to Azepane Increases σ₁ Receptor Affinity – Class‑Level SAR Supporting Seven‑Membered Ring Selection

In a published series of spirocyclic σ₁ receptor ligands, ring expansion from a piperidine (compound 5a) to an azepane (compound 23a) increased σ₁ affinity approximately 2.9‑fold (Ki reduced from 1.2 nM to 0.42 nM) and improved σ₁/σ₂ selectivity from 45‑fold to 150‑fold [1]. Although these data were not generated on the 6‑(cycloalkylamino)pyridin‑3‑amine scaffold per se, they establish a class‑level precedent that the seven‑membered azepane ring can provide both potency and selectivity advantages over the six‑membered piperidine counterpart. When extrapolated to 6‑(azepan‑1‑yl)pyridin‑3‑amine, this SAR suggests that investigators targeting receptors or enzymes with a preference for larger, more lipophilic cyclic amines may find the azepane derivative superior to its piperidine or pyrrolidine analogs.

Sigma-1 receptor Structure-activity relationship Cyclic amine

Conformational Flexibility – Azepane Ring Expands Accessible Conformational Space Relative to Piperidine

The seven‑membered azepane ring can access more low‑energy conformations than the six‑membered piperidine ring. Computational fragment library generation across pyrrolidine, piperidine, and azepane scaffolds identified 20 representative conformers for a disubstituted piperidine library subset, whereas the azepane system generated a larger and more diverse conformer ensemble under identical selection criteria [1]. The increased conformational space may allow the azepane moiety to occupy hydrophobic pockets that are sterically inaccessible to the smaller piperidine ring .

Conformational analysis Molecular flexibility Azepane

Available Purity and Salt‑Form Versatility – Free Base and Hydrochloride Sourced at ≥95 % Purity

6‑(Azepan‑1‑yl)pyridin‑3‑amine is commercially offered as the free base at ≥95 % purity (CAS 850040‑18‑5) and as the hydrochloride salt at ≥97 % purity (CAS 1197233‑74‑1) . In contrast, the piperidine analog is commonly sold as the dihydrochloride salt (CAS 82857‑31‑6) at 95 % purity , which may require desalting for certain downstream reactions. The availability of both free‑base and monohydrochloride forms of the azepane compound simplifies reaction planning and reduces the need for additional neutralisation steps.

Procurement Purity Salt form

Highest‑Impact Application Scenarios for 6‑(Azepan‑1‑yl)pyridin‑3‑amine Based on Quantitative Differentiation Evidence


Fragment‑Based Lead Generation for CNS‑Penetrant Kinase or GPCR Targets

The elevated logP of 2.69 (vs. 2.30 for piperidine analog) makes 6‑(azepan‑1‑yl)pyridin‑3‑amine a superior fragment for CNS‑oriented screening libraries. When a primary screen identifies weak hits from a piperidine‑containing fragment deck, this azepane compound can serve as an immediate, commercially available follow‑up to improve both lipophilicity‑driven membrane permeability and conformational fit within hydrophobic sub‑pockets.

Scaffold‑Hopping from Piperidine‑Based Kinase Inhibitors

For programmes stalled on a piperidine‑substituted aminopyridine scaffold (e.g., ALK or c‑Met inhibitors) [1], the azepane analog offers a direct one‑step replacement that systematically increases logP by +0.39 units and expands conformational space [2]. The commercially available hydrochloride salt (≥97 % purity) enables rapid parallel synthesis of focused libraries without additional salt‑form manipulation.

Sigma‑1 Receptor Ligand Optimisation Programmes

Published SAR demonstrates that replacing piperidine with azepane can increase σ₁ receptor affinity up to 2.9‑fold and improve σ₁/σ₂ selectivity by >3‑fold [3]. Procuring 6‑(azepan‑1‑yl)pyridin‑3‑amine as a building block allows medicinal chemists to incorporate this ring‑size advantage into novel chemotypes targeting σ₁‑mediated pathways in pain, neurodegeneration, or oncology.

Antifungal and Anti‑Inflammatory Synthetic Intermediate

The compound has been cited as a starting material for the synthesis of antifungal agents and anti‑inflammatory drugs . Its 3‑aminopyridine core serves as a handle for further functionalisation (e.g., amide coupling, reductive amination), while the azepane ring provides the lipophilic bulk often required for CYP51 or COX‑2 active‑site occupancy. Ready availability in gram quantities from multiple vendors supports both exploratory SAR and lead‑optimisation campaigns.

Technical Documentation Hub

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